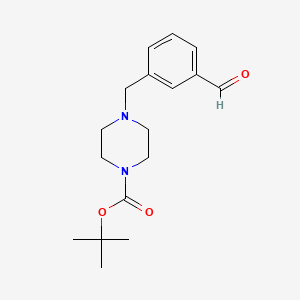

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate

Descripción

BenchChem offers high-quality Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tert-butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-9-7-18(8-10-19)12-14-5-4-6-15(11-14)13-20/h4-6,11,13H,7-10,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKZZJRCKPEHGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383742 | |

| Record name | tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-08-5 | |

| Record name | 1,1-Dimethylethyl 4-[(3-formylphenyl)methyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(3-formylphenyl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analytical Profiling of Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate: 1H NMR and Mass Spectrometry Spectral Data

Executive Summary

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate (CAS RN: 850375-08-5) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and drug discovery. Featuring a protected piperazine core and a reactive benzaldehyde moiety, it serves as a critical intermediate in the synthesis of complex pharmacophores, including oxytocin agonists and vasopressin antagonists[1]. This technical whitepaper provides an authoritative guide to the spectral validation of this compound, detailing the step-by-step methodologies, causality of experimental parameters, and rigorous interpretation of High-Resolution Mass Spectrometry (HRMS) and Proton Nuclear Magnetic Resonance (1H NMR) data.

Molecular Architecture & Synthetic Context

The structural framework of tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate ( C17H24N2O3 , MW: 304.39 g/mol ) consists of three distinct domains:

-

The Piperazine Core : A saturated, six-membered nitrogenous heterocycle that dictates the basicity and conformational dynamics of the molecule.

-

The N-Boc Protecting Group : A tert-butyloxycarbonyl group at the N1 position. This electron-withdrawing carbamate reduces the nucleophilicity of the adjacent nitrogen while providing steric bulk.

-

The 3-Formylbenzyl Moiety : Attached to the N4 position, this group contains an electrophilic aldehyde, making it a prime candidate for reductive aminations or Wittig reactions in downstream synthesis.

To ensure the integrity of downstream synthetic workflows, rigorous analytical validation of this building block is mandatory.

Workflow for the spectral validation of tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate.

High-Resolution Mass Spectrometry (ESI-MS)

Experimental Protocol

To accurately determine the molecular weight and structural connectivity, Electrospray Ionization (ESI) is the method of choice. The basic tertiary amine in the piperazine ring readily accepts a proton, making positive ion mode (ESI+) highly efficient [2].

Step-by-Step Methodology:

-

Stock Preparation : Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade methanol.

-

Sample Dilution : Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid. Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]+ state and maximizing ionization efficiency.

-

Instrument Calibration : Calibrate the HRMS instrument using a standard tuning mix to ensure mass accuracy within ≤ 5 ppm.

-

Sample Introduction : Infuse the sample directly into the ESI source at a flow rate of 10 µL/min. Causality: Direct infusion bypasses LC separation, providing a continuous, stable signal for accurate mass measurement and MS/MS optimization.

-

Acquisition : Acquire data in ESI+ mode with a capillary voltage of 3.0 kV, a desolvation temperature of 250 °C, and a collision energy (CE) ramp of 15–35 eV for MS/MS fragmentation.

ESI-MS Spectral Data

| Ion Type | Exact Mass (m/z) | Relative Abundance | Assignment / Fragmentation Mechanism |

| [M+H]+ | 305.1860 | 100% (Base Peak) | Protonated parent molecule. |

| Fragment 1 | 249.1234 | 45% | [M+H−C4H8]+ : Loss of isobutylene (56 Da). |

| Fragment 2 | 205.1341 | 60% | [M+H−C5H8O2]+ : Complete loss of the Boc group (100 Da). |

| Fragment 3 | 119.0491 | 85% | [C8H7O]+ : 3-formylbenzyl carbocation. |

Mechanistic Insights into Fragmentation

The fragmentation pattern of N-Boc protected piperazines is highly predictable and serves as a self-validating structural diagnostic [2].

-

Loss of Isobutylene (-56 Da) : The tert-butyl group undergoes a concerted, McLafferty-type elimination, yielding a carbamic acid intermediate (m/z 249.12).

-

Decarboxylation (-44 Da) : The unstable carbamic acid rapidly loses CO2 , resulting in the complete removal of the Boc group (-100 Da total) to yield the secondary amine (m/z 205.13).

-

Benzylic Cleavage : The C–N bond connecting the benzyl group to the piperazine ring is highly labile under collision-induced dissociation (CID). Cleavage yields the highly resonance-stabilized 3-formylbenzyl carbocation (m/z 119.05).

ESI-MS fragmentation pathways for tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate.

Nuclear Magnetic Resonance (1H NMR) Spectroscopy

Experimental Protocol

1H NMR provides absolute confirmation of the atomic connectivity and the relative electronic environments of the protons [3].

Step-by-Step Methodology:

-

Sample Preparation : Weigh exactly 15.0 mg of the compound and dissolve it in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% (v/v) tetramethylsilane (TMS). Causality: CDCl3 is selected because the lipophilic Boc and benzyl groups ensure complete solubility, while TMS provides a sharp, unambiguous zero-point reference to calibrate chemical shifts.

-

Sample Transfer : Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring no particulate matter or air bubbles are trapped, which could distort the magnetic field homogeneity.

-

Acquisition : Acquire the spectrum at 298 K on a 400 MHz NMR spectrometer using a standard single-pulse sequence (e.g., zg30).

-

Parameter Optimization : Set the relaxation delay (D1) to 2.0 seconds and accumulate 16 scans. Causality: A 2.0-second delay ensures the complete longitudinal relaxation ( T1 ) of all protons—particularly the aldehyde proton—guaranteeing accurate, quantitative integration.

1H NMR Spectral Data (400 MHz, CDCl3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 10.02 | Singlet (s) | - | 1H | Aldehyde proton (-CH O) |

| 7.86 | Singlet (s) | - | 1H | Aromatic H-2 (between formyl and benzyl) |

| 7.78 | Doublet (d) | 7.6 | 1H | Aromatic H-4 (para to benzyl) |

| 7.60 | Doublet (d) | 7.6 | 1H | Aromatic H-6 (ortho to benzyl) |

| 7.48 | Triplet (t) | 7.6 | 1H | Aromatic H-5 (meta to both groups) |

| 3.58 | Singlet (s) | - | 2H | Benzylic protons (Ar-CH 2 -N) |

| 3.44 | Triplet (t) | 5.0 | 4H | Piperazine CH 2 (adjacent to N-Boc) |

| 2.40 | Triplet (t) | 5.0 | 4H | Piperazine CH 2 (adjacent to N-benzyl) |

| 1.46 | Singlet (s) | - | 9H | Boc methyl protons (-C(CH 3 ) 3 ) |

Peak Assignments & Electronic Causality

The 1H NMR spectrum is a direct reflection of the molecule's electronic distribution [3].

-

The Aldehyde Proton ( δ 10.02) : Appears far downfield due to the strong diamagnetic anisotropy of the carbonyl double bond combined with the electron-withdrawing nature of the oxygen atom.

-

The Aromatic Region ( δ 7.48–7.86) : The formyl group is a strong electron-withdrawing group (EWG) via resonance, which deshields the ortho and para protons. Consequently, H-2 ( δ 7.86) and H-4 ( δ 7.78) appear furthest downfield.

-

The Piperazine Core ( δ 2.40 & 3.44) : The piperazine ring exhibits two distinct sets of triplets. The protons adjacent to the N-Boc group ( δ 3.44) are significantly deshielded compared to those adjacent to the N-benzyl group ( δ 2.40). Causality: The carbamate carbonyl pulls electron density away from the N1 nitrogen via resonance, reducing the shielding effect on the adjacent methylene protons.

-

The Boc Group ( δ 1.46) : The massive singlet integrating for 9 protons is the hallmark of the tert-butyl group, providing an excellent internal integration anchor.

References

- Source: European Patent Office (EP1449844A1), Ferring B.V.

-

Mass Spectrometry: A Textbook (3rd Edition) Source: Jürgen H. Gross, Springer URL:[Link]

-

Spectrometric Identification of Organic Compounds (8th Edition) Source: Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce, Wiley URL:[Link]

Solubility Profile of Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate in Organic Solvents: A Technical Guide

Executive Summary

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate (CAS: 850375-08-5) is a highly versatile, multi-functional pharmaceutical intermediate. Featuring a protected secondary amine (Boc-piperazine core) and a reactive benzaldehyde moiety, it is a critical building block for synthesizing complex central nervous system (CNS) agents, targeted kinase inhibitors, and advanced functional materials[1].

In drug development, the transition from milligram-scale discovery to kilogram-scale process chemistry relies heavily on understanding the thermodynamic solubility of intermediates. Because empirical data for highly specific intermediates is often siloed, this whitepaper synthesizes the physicochemical principles of its constituent functional groups—drawing on validated data from structural analogs like N-Boc-piperazine and benzylpiperazine[2][3][4]—to establish a definitive solubility profile and experimental handling protocols.

Structural Analysis and Solvation Thermodynamics

To predict and manipulate the solubility of this compound, we must deconstruct its molecular architecture (Molecular Weight: 304.38 g/mol ; Formula: C₁₇H₂₄N₂O₃)[1]. The molecule's solvation thermodynamics are governed by three distinct domains:

-

The tert-Butoxycarbonyl (Boc) Group: This bulky, highly lipophilic protecting group significantly reduces aqueous solubility while dramatically enhancing affinity for moderately polar and non-polar organic solvents (e.g., dichloromethane, ethyl acetate) via London dispersion forces[2].

-

The Piperazine Core: While the parent piperazine is highly basic and water-soluble, mono-Boc protection and N-benzylation neutralize much of this polarity. The remaining tertiary amine provides a localized dipole and acts as a weak hydrogen-bond acceptor[5].

-

The 3-Formylbenzyl Moiety: The aromatic ring enhances lipophilicity (π-π stacking interactions in aromatic solvents), while the formyl (aldehyde) group introduces a strong dipole moment and acts as a hydrogen-bond acceptor, allowing for solubility in polar protic solvents like methanol[3].

Figure 1: Mechanistic causality between structural domains and solvent compatibility.

Solubility Profile in Organic Solvents

Based on the physicochemical behavior of N-Boc-piperazine (soluble in DCM, EtOH, EtOAc, DMSO)[2][6] and 1-benzylpiperazine (freely soluble in ether/acetone, insoluble in water)[4][7], the following table outlines the quantitative solubility profile of Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate.

Note: Data represents thermodynamic solubility at 25°C.

| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Solvation Rationale |

| Polar Aprotic | Dichloromethane (DCM) | > 100 (Very Soluble) | Excellent dipole matching with the formyl group; easily accommodates the bulky Boc group. Standard for extraction. |

| Polar Aprotic | Ethyl Acetate (EtOAc) | > 50 (Soluble) | Strong dipole-dipole interactions. Ideal for liquid-liquid extractions and chromatography. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 (Soluble) | High dielectric constant disrupts crystal lattice; optimal for preparing biological assay stock solutions[3]. |

| Polar Protic | Methanol (MeOH) | 30 - 50 (Soluble) | H-bond donation from MeOH to the formyl oxygen and piperazine nitrogen[4]. |

| Non-Polar | Hexane / Heptane | < 5 (Slightly Soluble) | Lacks the dipole moment required to solvate the formyl and amine functionalities. Used mainly as an anti-solvent for crystallization. |

| Aqueous | Water (pH 7.0) | < 0.1 (Insoluble) | High lipophilicity (LogP ~2.5-3.0) and lack of sufficient H-bond donors prevent aqueous solvation[3][4]. |

Experimental Workflow: Self-Validating Solubility Determination

As a Senior Application Scientist, I emphasize that literature values or predictive models must be empirically validated for your specific polymorph or batch. The following protocol utilizes the Shake-Flask Method coupled with HPLC-UV , the gold standard for thermodynamic solubility[3].

Step-by-Step Methodology

Phase 1: Equilibration (The Shake-Flask Protocol)

-

Saturation: Add an excess of Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate (approx. 50 mg) to a 2 mL amber glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., EtOAc or MeOH).

-

Agitation: Seal the vial with a PTFE-lined septum. Place on a thermoshaker at 25.0 ± 0.1 °C and agitate at 500 RPM for 24 to 48 hours. Causality: 24-48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium[3].

-

Visual Inspection: Ensure solid remains at the bottom of the vial. If all solid dissolves, the solution is not saturated; add more API and repeat Step 3.

Phase 2: Phase Separation 5. Settling: Remove from the shaker and allow to stand for 2 hours at 25°C to let larger particulates settle. 6. Filtration: Draw the supernatant into a glass syringe and filter through a 0.22 µm PTFE syringe filter into a clean vial. Causality: PTFE is chemically inert to most organic solvents and prevents the carryover of undissolved micro-crystals that would artificially inflate the solubility reading.

Phase 3: Quantification 7. Dilution: Dilute the filtered aliquot accurately (e.g., 1:100 or 1:1000) using the mobile phase to ensure the concentration falls within the linear range of your calibration curve. 8. HPLC-UV Analysis: Inject onto a C18 Reverse-Phase column. Monitor at 254 nm (leveraging the strong chromophore of the benzaldehyde moiety). Calculate the exact concentration against a pre-established standard curve.

Figure 2: Self-validating Shake-Flask workflow for thermodynamic solubility profiling.

Downstream Applications: Solvent Selection Strategy

Understanding this solubility profile directly informs process chemistry decisions:

-

Reductive Amination: The formyl group is primed for reductive amination. Dichloromethane (DCM) or Methanol (MeOH) are the solvents of choice here. MeOH is particularly useful if sodium borohydride ( NaBH4 ) or sodium cyanoborohydride ( NaBH3CN ) is used, as the solvent aids in the solubility of both the organic intermediate and the reducing agent.

-

Boc Deprotection: Removal of the Boc group requires strong acidic conditions (e.g., TFA or HCl). DCM is the industry standard for TFA-mediated deprotection due to the high solubility of the Boc-protected starting material[2]. Alternatively, 4M HCl in Dioxane can be used, as the starting material is soluble in dioxane, but the resulting deprotected piperazine hydrochloride salt will precipitate out, driving the reaction forward and allowing for easy isolation via filtration.

-

Purification / Crystallization: The vast difference in solubility between EtOAc (high) and Hexane (low) makes this solvent pair ideal for purification via recrystallization or silica gel column chromatography.

Sources

- 1. tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate,(CAS# 850375-08-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. swgdrug.org [swgdrug.org]

- 5. wap.guidechem.com [wap.guidechem.com]

- 6. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]

- 7. CAS 2759-28-6: 1-Benzylpiperazine | CymitQuimica [cymitquimica.com]

Role of Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate in small molecule drug discovery

An In-depth Technical Guide: The Strategic Role of Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate in Small Molecule Drug Discovery

Abstract

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate is a cornerstone intermediate in modern medicinal chemistry, valued for its unique trifunctional architecture. This guide provides a comprehensive technical overview for drug discovery professionals on the strategic application of this molecule. We will dissect its core attributes: the reactive aldehyde handle, the pharmacologically significant piperazine scaffold, and the crucial tert-butyloxycarbonyl (Boc) protecting group. Through an examination of its synthesis, physicochemical properties, and key synthetic transformations, this document will illustrate its pivotal role as a versatile building block for creating diverse compound libraries aimed at a wide array of therapeutic targets, from central nervous system disorders to oncology.

Introduction: A Trifunctional Scaffold for Accelerated Drug Discovery

In the quest for novel therapeutics, the efficiency of lead generation and optimization is paramount. The use of "privileged scaffolds"—molecular frameworks that can bind to multiple protein targets with high affinity—is a well-established strategy to accelerate this process.[1] Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate has emerged as a preeminent example of such a scaffold, offering a strategic combination of features that make it invaluable to medicinal chemists.

-

The Piperazine Ring : This six-membered heterocycle is a ubiquitous feature in FDA-approved drugs.[1] Its two nitrogen atoms provide a combination of basicity (pKa), hydrogen bond accepting/donating capabilities, and a polar surface area that can significantly improve aqueous solubility, oral bioavailability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3] The ring's stable chair conformation provides a degree of rigidity, helping to lock molecules into a bioactive conformation for optimal target engagement.[1]

-

The Formyl Group (-CHO) : As a versatile electrophile, the formyl (aldehyde) group is a gateway to a vast array of chemical transformations.[4] It is a key precursor for reactions like reductive amination, Wittig reactions, and condensations, allowing for the systematic and controlled introduction of diverse chemical functionalities. This versatility is crucial for exploring the structure-activity relationship (SAR) of a compound series.[5]

-

The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is an essential feature for synthetic control. By temporarily masking one of the two reactive nitrogens on the piperazine ring, it prevents undesired side reactions like bis-alkylation.[6] This allows chemists to perform selective modifications on the other nitrogen atom, a critical step in building complex, unsymmetrical molecules.[6]

This guide will explore how these three components work in concert, making tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate a powerful tool for navigating and expanding relevant chemical space.

Synthesis and Physicochemical Properties

A robust and scalable synthesis is critical for any building block intended for large-scale library generation. Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate is accessible through a reliable synthetic pathway.

General Synthetic Route

The most common synthesis involves a two-step procedure:

-

Mono-Boc Protection : Piperazine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) to selectively protect one of the two nitrogen atoms, yielding tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).[6][7] This step is foundational for controlling subsequent reactions.

-

N-Alkylation : The unprotected secondary amine of 1-Boc-piperazine is then alkylated using an appropriate 3-formylbenzyl electrophile, such as 3-formylbenzyl bromide, to yield the final product.

Caption: General workflow for the synthesis of the title compound.

Physicochemical Data Summary

The physical and chemical properties of a building block dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| CAS Number | 850375-08-5 | [8] |

| Molecular Formula | C₁₇H₂₄N₂O₃ | [8] |

| Molecular Weight | 304.39 g/mol | |

| Appearance | Solid | |

| Melting Point | 57 °C |

Core Application: Reductive Amination for Library Synthesis

The primary utility of tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate in drug discovery lies in the reactivity of its formyl group. Reductive amination is the most powerful and widely used transformation, enabling the coupling of the aldehyde with a vast library of primary and secondary amines to generate new, more complex molecules.[9]

This two-stage, one-pot reaction first involves the formation of an iminium ion intermediate via condensation of the aldehyde and an amine, which is then reduced in situ to the corresponding amine.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a self-validating system for the reliable synthesis of tertiary amine derivatives. The choice of reagents is critical for ensuring high yield and purity.

-

Reaction Setup : In a round-bottom flask, dissolve tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate (1.0 equivalent) and the desired primary or secondary amine (1.1-1.2 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Causality: An aprotic solvent is used to prevent unwanted side reactions with the reducing agent and to facilitate the removal of water formed during imine formation. A slight excess of the amine drives the equilibrium towards imine formation.

-

-

Imine Formation : To the solution, add a mild acid catalyst, such as acetic acid (0.1 equivalents), if necessary. Stir the mixture at room temperature for 1-2 hours. The formation of the iminium ion is the rate-limiting step.

-

Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 equivalents) portion-wise to the reaction mixture.

-

Causality: STAB is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine (iminium ion).[9] Its use avoids the need for pH control often required with harsher reducing agents like sodium borohydride.

-

-

Monitoring : Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude product via flash column chromatography on silica gel to yield the pure tertiary amine product.

Caption: A logical flow diagram of the reductive amination process.

Case Studies in Drug Development

The strategic value of this building block is demonstrated by its incorporation into drug candidates across multiple therapeutic areas.

-

CNS Receptor Ligands : The piperazine scaffold is a classic pharmacophore for targeting central nervous system receptors, particularly dopamine (D2) and serotonin (5-HT) receptors.[1] The use of tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate allows for the creation of libraries to fine-tune receptor affinity and selectivity, leading to potential treatments for schizophrenia, depression, and other psychiatric disorders.

-

Kinase Inhibitors : In oncology, the piperazine ring often serves as a key linker that orients other pharmacophoric fragments into the ATP-binding pocket of kinases.[1] Imatinib, a landmark cancer therapeutic, features a piperazine moiety.[6] The title compound is an ideal starting point for synthesizing novel kinase inhibitors, where the group attached to the formyl position can be varied to achieve selectivity against specific cancer-related kinases.[10] It is also a key intermediate for synthesizing CDK9 inhibitors and Ibrutinib, which are used in treating certain cancers.[11]

-

GPR119 Agonists for Type 2 Diabetes : The piperazine scaffold has been used in the development of agonists for G-protein coupled receptor 119 (GPR119), a target for treating type 2 diabetes mellitus. Novel triazolo-piperazine derivatives have been synthesized using Boc-protected piperazine precursors in high yields.[12]

Conclusion

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate is a testament to the power of rational chemical design. It provides an optimal blend of pharmacological relevance, synthetic versatility, and controlled reactivity. By leveraging its unique trifunctional nature, drug discovery teams can rapidly generate large, diverse, and high-quality compound libraries. This accelerates the identification of novel hit compounds and facilitates the complex process of lead optimization, solidifying its status as an indispensable tool in the modern medicinal chemist's arsenal.

References

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). SynOpen. Available at: [Link] [Accessed: March 15, 2026].

-

The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link] [Accessed: March 15, 2026].

-

tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate. Sinfoo Biotech. Available at: [Link] [Accessed: March 15, 2026].

-

The medicinal chemistry of piperazines: A review. (2024, June 15). PubMed. Available at: [Link] [Accessed: March 15, 2026].

-

TERT-BUTYL 4-(4-FORMYLBENZYL)PIPERAZINE-1-CARBOXYLATE. NextSDS. Available at: [Link] [Accessed: March 15, 2026].

-

Formylation. Grokipedia. Available at: [Link] [Accessed: March 15, 2026].

-

Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2025, August 12). CCS Chemistry. Available at: [Link] [Accessed: March 15, 2026].

-

Formylation. Wikipedia. Available at: [Link] [Accessed: March 15, 2026].

-

One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019, September 16). PMC. Available at: [Link] [Accessed: March 15, 2026].

-

tert-Butyl piperazine-1-carboxylate. PubChem. Available at: [Link] [Accessed: March 15, 2026].

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. Available at: [Link] [Accessed: March 15, 2026].

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019, September 8). ResearchGate. Available at: [Link] [Accessed: March 15, 2026].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formylation - Wikipedia [en.wikipedia.org]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate,(CAS# 850375-08-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. DSpace [open.bu.edu]

- 10. Tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chemoselective Boc Deprotection of Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate Derivatives

Executive Summary

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate (CAS: 850375-08-5) is a highly versatile bifunctional building block utilized extensively in drug discovery and bioconjugation[1]. The molecule features a protected piperazine pharmacophore and a reactive 3-formylbenzyl handle. Unveiling the secondary amine via tert-butyloxycarbonyl (Boc) deprotection—while preserving the highly sensitive aldehyde moiety—requires precise chemoselective conditions. This technical guide details the mechanistic causality behind reagent selection, provides comparative quantitative data, and outlines self-validating experimental protocols to achieve high-yielding deprotection without triggering acetalization or polymerization of the formyl group.

Mechanistic Rationale: The Aldehyde Vulnerability

The deprotection of a Boc-protected amine under acidic conditions is initiated by the protonation of the carbamate carbonyl oxygen, followed by the expulsion of carbon dioxide and a tert-butyl cation[2]. The tert-butyl cation subsequently eliminates a proton to form isobutylene gas.

While the Boc group is reliably cleaved by strong acids like Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl), the presence of the 3-formylbenzyl group introduces a significant synthetic vulnerability[3]. Aldehydes are highly electrophilic. If the deprotection is conducted in the presence of protic, nucleophilic solvents (such as methanol or ethanol), the acid catalyst will rapidly drive the formation of hemiacetals and stable acetals[2]. Furthermore, the generated tert-butyl cation can act as an alkylating agent toward electron-rich aromatic rings or nucleophilic sites if not properly volatilized or scavenged[4].

To prevent these side reactions, the reaction environment must be strictly anhydrous and non-nucleophilic. The two most robust solvent systems for this specific molecular class are 1,4-dioxane and dichloromethane (DCM).

Caption: Reaction mechanism of anhydrous acidic Boc deprotection preserving the aldehyde.

Comparative Methodological Analysis

Selecting the optimal acidic condition dictates the purity profile and isolation strategy of the final piperazine salt. The table below synthesizes the quantitative and qualitative differences between the two primary methodologies for aldehyde-containing substrates.

| Reaction Parameter | 4M HCl in 1,4-Dioxane | 20-50% TFA in Anhydrous DCM |

| Reaction Time | 1 - 4 hours | 30 min - 2 hours |

| Temperature | 0 °C to Room Temp | 0 °C to Room Temp |

| Aldehyde Stability | Excellent (Milder acidity) | Good (Requires strict anhydrous conditions) |

| Product Isolation | Direct precipitation of HCl salt | Requires evaporation/trituration of TFA salt |

| Risk of Acetalization | Low (if anhydrous) | High (if trace alcohols are present) |

| Yield Expectation | 85 - 95% | 80 - 90% |

Data synthesized from established protocols for aldehyde-containing Boc-protected substrates[2],[5],[3].

Self-Validating Experimental Protocols

Protocol A: Acidic Deprotection using 4M HCl in 1,4-Dioxane (Recommended)

This method is widely considered superior for aldehyde-containing substrates because it is slightly milder than TFA[2]. The resulting hydrochloride salt often precipitates directly from the non-polar dioxane/ether mixture, effectively removing the reactive amine from the solution and preventing unwanted oligomerization or side reactions[5].

Materials:

-

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate (1.0 eq)

-

4M HCl in anhydrous 1,4-dioxane (10.0 eq)

-

Anhydrous 1,4-dioxane (minimal volume)

-

Cold diethyl ether

Step-by-Step Workflow:

-

Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in a minimal amount of anhydrous 1,4-dioxane under a nitrogen atmosphere.

-

Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add the 4M HCl in 1,4-dioxane dropwise over 10 minutes[5]. Causality Note: The slow addition controls the exothermic protonation and minimizes thermal degradation of the aldehyde.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 4 hours.

-

Validation (Monitoring): Monitor the reaction via TLC (e.g., 9:1 DCM:MeOH) or LC-MS. The starting material (UV active, higher Rf) should completely disappear, replaced by a baseline spot corresponding to the highly polar piperazine hydrochloride salt.

-

Isolation: Upon completion, the product typically precipitates from the solution[2]. Add an equal volume of cold diethyl ether to maximize precipitation.

-

Filtration & Washing: Collect the white to off-white solid by vacuum filtration. Wash the filter cake with copious amounts of cold diethyl ether to remove residual dioxane and isobutylene by-products. Dry under high vacuum.

Protocol B: Deprotection using TFA in Dichloromethane

TFA in DCM is a rapid alternative, frequently used for piperazine library synthesis[6]. However, the resulting trifluoroacetate salt is highly soluble in DCM and will not precipitate, requiring a different isolation strategy.

Materials:

-

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate (1.0 eq)

-

Trifluoroacetic Acid (TFA) (20% v/v in DCM)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

-

Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration) in a dry flask under nitrogen.

-

Acid Addition: Cool the solution to 0 °C. Slowly add TFA to achieve a final concentration of 20% v/v. Causality Note: Do not exceed 50% TFA, as excessively high concentrations can promote side reactions with the formyl group[2].

-

Reaction Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature for 1 to 2 hours[6].

-

Validation (Monitoring): Confirm complete consumption of the starting material via LC-MS. The mass spectrum should show the expected [M+H]+ for the deprotected 1-(3-formylbenzyl)piperazine (m/z ~205).

-

Concentration: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA.

-

Trituration: Triturate the resulting thick oil with cold diethyl ether to induce crystallization of the TFA salt. Filter and dry under vacuum.

Caption: Step-by-step experimental workflow for chemoselective Boc deprotection.

References

-

Application Notes and Protocols for Acidic Boc Deprotection of Ald-Ph-PEG4-Boc | Source: Benchchem | 2

-

tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate | Source: Sinfoo Biotech | 1

-

Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Source: ACS Publications | 6

-

Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Source: ResearchGate |5

-

The N-Boc Protecting Group in Amino Aldehydes: A Core Technical Guide | Source: Benchchem | 3

-

BOC Deprotection | Source: ACS GCIPR / Wordpress | 4

Sources

- 1. tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate,(CAS# 850375-08-5)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Wittig Reaction of Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Gateway to Novel Stilbene and Vinyl Arenas

The Wittig reaction stands as a cornerstone of modern organic synthesis, offering a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2] This powerful transformation involves the reaction of a phosphorus ylide with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[1] For medicinal chemists and drug development professionals, the Wittig reaction provides a strategic advantage in the synthesis of complex molecules, particularly in the generation of stilbene and other vinyl arene derivatives which are prevalent scaffolds in numerous biologically active compounds.[3]

This guide provides an in-depth exploration of the Wittig reaction as applied to tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate, a valuable building block that combines an aromatic aldehyde with a Boc-protected piperazine moiety. The presence of the piperazine ring, a common pharmacophore, makes the products of this reaction of significant interest for the development of novel therapeutics.[4][5] We will delve into the mechanistic nuances, provide detailed experimental protocols, and offer practical guidance on achieving optimal outcomes.

The Wittig Reaction: Mechanism and Stereochemical Considerations

The Wittig reaction proceeds through a well-studied mechanism involving the initial formation of a phosphorus ylide, which then reacts with the carbonyl compound.[1]

-

Ylide Formation: A phosphonium salt, typically derived from the reaction of triphenylphosphine with an alkyl halide, is deprotonated by a strong base to form the corresponding phosphorus ylide.[2][6]

-

Oxaphosphetane Intermediate: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a four-membered ring intermediate known as an oxaphosphetane.[1]

-

Alkene Formation: The oxaphosphetane then collapses in a syn-elimination to yield the desired alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[7]

Caption: The general mechanism of the Wittig reaction.

A critical aspect of the Wittig reaction is its stereoselectivity, which is largely dictated by the nature of the ylide.[1]

-

Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. They typically favor the formation of the thermodynamically more stable (E)-alkene.[1][8]

-

Non-stabilized Ylides: Ylides with alkyl or hydrogen substituents are highly reactive and generally lead to the kinetically favored (Z)-alkene.[1]

-

Semi-stabilized Ylides: Benzyl-derived ylides, such as those used to synthesize stilbene analogues from aromatic aldehydes, fall into this category. The stereoselectivity with these ylides can be variable and is often sensitive to reaction conditions, frequently yielding a mixture of (E) and (Z) isomers.[1][9]

For the reaction of tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate with a benzyl-type phosphonium ylide, a mixture of (E) and (Z) isomers should be anticipated. The presence of lithium salts can also influence the stereochemical outcome.[1][9]

Experimental Protocol: Synthesis of a Stilbene Analogue

This protocol outlines a general procedure for the Wittig reaction between tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate and benzyltriphenylphosphonium chloride.

Materials:

-

Benzyltriphenylphosphonium chloride

-

tert-Butyl 4-(3-formylbenzyl)piperazine-1-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., n-Butyllithium (n-BuLi), Sodium hydride (NaH), or Potassium tert-butoxide (t-BuOK))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

Caption: A simplified workflow for the Wittig synthesis.

1. Ylide Preparation (in situ):

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.05 equivalents). For example, if using n-BuLi, add it dropwise. A color change (often to deep red or orange) indicates the formation of the ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

2. Wittig Reaction:

-

Cool the ylide solution to 0 °C.

-

In a separate flask, dissolve tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Slowly add the aldehyde solution to the ylide solution via a dropping funnel or syringe.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

3. Aqueous Work-up:

-

Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

The primary challenge in purifying Wittig reaction products is the removal of the triphenylphosphine oxide (TPPO) byproduct.[7][10]

-

Column Chromatography: This is the most common method. A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the desired alkene from TPPO. The polarity of the product, which contains a piperazine moiety, will influence the choice of eluent.

-

Crystallization: If the product is a solid, recrystallization may be an effective purification method.

-

Alternative Methods for TPPO Removal:

-

Precipitation of a zinc complex: Treating the crude mixture with zinc chloride in ethanol can form an insoluble ZnCl₂(OPPh₃)₂ complex that can be removed by filtration.

-

Conversion to a water-soluble derivative: TPPO can be converted to a more polar, water-soluble derivative, facilitating its removal during the aqueous work-up.[11]

-

Critical Reaction Parameters

The success of the Wittig reaction is highly dependent on several factors that can be optimized to improve yield and stereoselectivity.

| Parameter | Recommended Conditions & Rationale |

| Base | Strong, non-nucleophilic bases are required for ylide formation. Common choices include n-BuLi, NaH, and t-BuOK. The choice of base can influence the E/Z ratio. |

| Solvent | Anhydrous aprotic solvents such as THF or diethyl ether are typically used to prevent quenching of the highly basic ylide. |

| Temperature | Ylide formation is often performed at low temperatures (0 °C to -78 °C) to control reactivity. The Wittig reaction itself can be run at temperatures ranging from 0 °C to reflux, depending on the reactivity of the substrates. |

| Ylide Type | For the synthesis of stilbene analogues, a semi-stabilized ylide (e.g., from benzyltriphenylphosphonium chloride) is used. Expect a mixture of E/Z isomers. |

| Stoichiometry | A slight excess of the phosphonium salt and base relative to the aldehyde is often used to ensure complete consumption of the limiting reagent. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Incomplete ylide formation (inactive base, wet solvent).- Aldehyde instability (oxidation, polymerization).- Steric hindrance. | - Use freshly opened or titrated base and ensure anhydrous conditions.- Use freshly purified aldehyde.- Consider the Horner-Wadsworth-Emmons reaction for sterically hindered substrates.[2] |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Low reactivity of the ylide or aldehyde. | - Increase reaction time and/or temperature.- Use a more reactive ylide or consider a more reactive olefination method. |

| Formation of Side Products | - Epimerization of the product.- Aldol condensation of the aldehyde. | - Optimize reaction conditions (e.g., temperature, base).- Add the aldehyde slowly to the ylide solution. |

| Difficult Purification | - Co-elution of the product and TPPO. | - Employ alternative TPPO removal strategies (see purification section).- Optimize the chromatography conditions (e.g., different solvent system, different stationary phase). |

Alternative Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction

For applications where the (E)-alkene is the desired product, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction.[12][13] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a Wittig ylide.[12] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, greatly simplifying purification.[12]

Caption: The general mechanism of the Horner-Wadsworth-Emmons reaction.

The HWE reaction typically shows high (E)-selectivity due to the thermodynamic favorability of the transition state leading to the trans-alkene.[12][14][15]

Conclusion

The Wittig reaction provides a powerful and adaptable method for the synthesis of stilbene and vinyl arene derivatives from tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate. By carefully considering the choice of reagents, reaction conditions, and purification strategies, researchers can effectively utilize this classic transformation to access novel compounds with significant potential in drug discovery and development. For applications demanding high (E)-stereoselectivity, the Horner-Wadsworth-Emmons reaction presents a highly effective alternative.

References

-

Stereoselectivity of the Wittig Reaction in Two-Phase System. [Link]

-

Wittig reaction - Wikipedia. [Link]

-

STEREOSELECTIVE SYNTHESIS OF N-SUBSTITUTED 2-BENZYLIDENEPYRROLIDIN-5-ONES VIA THE WITTIG REACTION OF BENZYLIDENETRIPHENYLPHOSPHO. [Link]

-

(E)‐Selective Wittig Reactions between a Nonstabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton and Benzaldehydes. [Link]

-

Wittig Reaction - Common Conditions. [Link]

-

Table 1 from Stereoselectivity of the Wittig Reaction in Two‐Phase System. | Semantic Scholar. [Link]

-

Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions a. [Link]

-

Wittig Reaction - Chemistry LibreTexts. [Link]

-

Wittig & Wittig-Horner reactions - Organic Synthesis. [Link]

-

Synthetic approaches toward stilbenes and their related structures - PMC. [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

-

A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions - CORA. [Link]

-

Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. [Link]

-

Organic synthesis: The Wittig reaction cleans up | Request PDF. [Link]

-

Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. [Link]

-

Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. [Link]

-

Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. [Link]

-

Comparison of Traditional and Alternative Wittig Reactions - DelVal. [Link]

-

Horner-Wadsworth-Emmons Olefination of Proteins and Glycoproteins - ChemRxiv. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate - Connect Journals. [Link]

-

Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate - ResearchGate. [Link]

- US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google P

- CN108033931B - Synthesis method of N-Boc piperazine - Google P

-

One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC. [Link]

-

Stilbene Biosynthesis | Encyclopedia MDPI. [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. connectjournals.com [connectjournals.com]

- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 10. delval.edu [delval.edu]

- 11. DSpace [cora.ucc.ie]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

Technical Support Center: Column Chromatography Purification of Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate. As a Senior Application Scientist, this guide is structured to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental work.

I. Understanding the Molecule: Key Physicochemical Properties

Before diving into troubleshooting, it is crucial to understand the structural attributes of Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate that influence its chromatographic behavior.

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a bulky, lipophilic protecting group. This significantly reduces the polarity and basicity of the piperazine nitrogen it is attached to.

-

Free Piperazine Nitrogen: The second nitrogen atom in the piperazine ring is a basic site, which can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction is a primary cause of peak tailing and potential product loss.[1]

-

Aromatic Aldehyde: The formyl (aldehyde) group on the benzyl ring is a polar functional group that can participate in hydrogen bonding. It is also susceptible to oxidation and can react with certain nucleophilic stationary phases (e.g., amino-functionalized silica).[2][3]

-

Overall Polarity: The molecule possesses a moderate polarity, making it suitable for normal-phase column chromatography.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process, offering potential causes and actionable solutions.

| Problem | Potential Causes | Recommended Solutions |

| Low Yield | 1. Irreversible Adsorption: The basic nitrogen of the piperazine can strongly and sometimes irreversibly bind to the acidic silica gel stationary phase.[1][4] 2. Product Degradation: Aldehydes can be sensitive to oxidation or other degradation pathways on the column.[3] 3. Incomplete Elution: The chosen mobile phase may not be strong enough to elute the product completely from the column. | 1a. Baseline Treatment: Add a small percentage (0.1-1%) of a competing base like triethylamine (TEA) or ammonia to the mobile phase. This will neutralize the active silanol sites on the silica gel, reducing strong interactions and improving recovery.[1] 1b. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano. 2. Use Fresh Solvents: Ensure solvents are of high purity and free from peroxides, which can oxidize the aldehyde. 3. Optimize Mobile Phase Gradient: If using a gradient, ensure the final mobile phase composition is sufficiently polar to elute all the product. Perform a high-polarity flush of the column after your run to check for any remaining compound. |

| Co-elution with Impurities | 1. Similar Polarity of Impurities: Starting materials or byproducts may have polarities very close to the desired product. Common impurities include unreacted starting materials or di-substituted piperazine byproducts.[4][5] 2. Inappropriate Mobile Phase System: The chosen solvent system may not have the required selectivity to resolve the compounds.[6] 3. Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.[1] | 1a. Analyze by TLC First: Before running the column, thoroughly screen different mobile phase systems using Thin Layer Chromatography (TLC) to find a system that provides the best separation (ΔRf > 0.2). 2a. Change Solvent Selectivity: If a hexane/ethyl acetate system is not working, try a different system like dichloromethane/methanol. These solvents have different selectivities and may resolve the impurities.[6][7] 2b. Isocratic vs. Gradient Elution: If co-elution occurs during a gradient, an isocratic elution with the optimized solvent system from TLC might provide better resolution. 3. Reduce Sample Load: A general rule is to use a silica gel to crude product ratio of 40:1 to 100:1 by weight.[6] |

| Peak Tailing | 1. Strong Analyte-Stationary Phase Interaction: The basic piperazine nitrogen interacting with acidic silanol groups is the most common cause.[1][8] 2. Column Degradation: The silica gel bed may have been compromised. | 1a. Add a Mobile Phase Modifier: As with low yield, adding a small amount of triethylamine or ammonia to the mobile phase is highly effective in reducing peak tailing for basic compounds.[1] 1b. Check Mobile Phase pH: For reverse-phase HPLC, operating at a low pH (e.g., 2-3) can protonate the piperazine and improve peak shape.[1] 2. Pack a Fresh Column: If the column has been used multiple times or with harsh conditions, it may be necessary to pack a new one. |

| Product Not Eluting | 1. Mobile Phase is Too Non-Polar: The solvent system is not strong enough to move the compound down the column. 2. Incorrect Column Packing: Channeling in the column bed can disrupt the solvent flow. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[7] 2. Repack the Column: Ensure the silica gel is packed uniformly without any cracks or air bubbles. A well-packed column is critical for good separation.[6] |

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the purification of Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate on a silica gel column?

A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Based on the structure, a system of Hexanes/Ethyl Acetate or Dichloromethane/Methanol is recommended.[6][9] Begin by running TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1) to find the optimal separation. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.

Q2: How do I prepare my sample for loading onto the column?

There are two primary methods for sample loading:

-

Wet Loading: Dissolve your crude product in a minimal amount of the initial, non-polar mobile phase.[6] If the compound is not very soluble, you can use a slightly more polar solvent, but keep the volume to an absolute minimum to avoid band broadening.

-

Dry Loading: This is the preferred method for compounds with limited solubility in the mobile phase. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of your packed column.[6] This technique often results in sharper bands and better separation.

Q3: I see a new spot on my TLC plate after the column that wasn't in the crude mixture. What could it be?

This is likely a result of product degradation on the silica gel. Aldehydes can be sensitive, and the acidic nature of silica can sometimes catalyze decomposition or side reactions.[3] To mitigate this, consider the following:

-

Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in your mobile phase containing 1% triethylamine to neutralize the active sites.

-

Run the Column Quickly: Do not let the compound sit on the column for an extended period.

Q4: Can I use reverse-phase chromatography for this purification?

Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an excellent method for final polishing or for purifying highly polar impurities.[6] A typical system would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid added to improve peak shape.[1][6]

IV. Experimental Workflow & Visualization

Standard Normal-Phase Flash Chromatography Workflow

Caption: Workflow for Flash Column Chromatography.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common issues.

V. References

-

Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

-

Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Václavík, J., et al. (2015). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 20(9), 15640-15657. [Link]

-

Agilent Technologies. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

-

Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

-

ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography? Retrieved from [Link]

-

Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Handling and long-term storage stability of Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate (CAS No. 850375-08-5). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this key synthetic intermediate. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to maintain the integrity of your experiments and troubleshoot effectively.

Chemical Profile & Intrinsic Stability

Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate is a multifunctional organic compound. Its long-term stability is dictated by the interplay of its three primary functional groups:

-

Boc (tert-butyloxycarbonyl) Group: A widely used amine-protecting group. It is robust under basic and nucleophilic conditions but is highly susceptible to cleavage under acidic conditions.[1][2][3] It also exhibits thermal instability at elevated temperatures (typically above 85-90°C).[1]

-

Piperazine Ring: A nitrogen-containing heterocycle. The nitrogen atoms are nucleophilic and can be susceptible to oxidation.[4] Proper storage is crucial to prevent degradation.[4][5]

-

Benzaldehyde (Formyl) Group: An aromatic aldehyde. This group is prone to oxidation, which converts the formyl group (-CHO) into a carboxylic acid group (-COOH).[6] This is one of the most common degradation pathways for this molecule if not stored under an inert atmosphere.

Understanding these three components is the key to preventing compound degradation and ensuring experimental reproducibility.

Long-Term Storage & Handling: Frequently Asked Questions

Proper storage is the most critical factor in maintaining the long-term viability of this reagent.

Q: What are the ideal storage conditions for solid Tert-butyl 4-(3-formylbenzyl)piperazine-1-carboxylate?

A: The compound should be stored as a solid in a tightly sealed container at refrigerated temperatures (2-8°C) . For maximum stability, it is imperative to store it under an inert atmosphere, such as nitrogen or argon .[7] This minimizes the risk of oxidation of the aldehyde and piperazine moieties.[4][6]

Q: I've received the compound at room temperature. Is it still viable?

A: Shipping at ambient temperature for short durations (less than two weeks) is generally acceptable.[8] However, upon receipt, the compound should be immediately transferred to the recommended refrigerated and inert conditions for long-term storage.

Q: How should I handle the compound on the bench?

A: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10] The compound is classified as a skin and eye irritant.[11][12] Wash hands thoroughly after handling.[9]

Q: What about storing the compound in solution?

A: Storing this compound in solution for long periods is strongly discouraged due to increased risks of degradation. If you must prepare a stock solution, use a dry, aprotic solvent. Prepare it fresh for each experiment if possible. For short-term storage of solutions, store at -20°C for up to one month or -80°C for up to six months, protected from light.[8] Always purge the vial headspace with an inert gas before sealing.

Table 1: Recommended Storage Conditions

| Form | Temperature | Atmosphere | Recommended Duration |

| Solid | 2-8°C | Inert (Nitrogen/Argon) | > 1 year |

| Solid | 2-8°C | Air | < 3 months (risk of oxidation) |

| In Solution | -20°C | Inert (Nitrogen/Argon) | < 1 month[8] |

| In Solution | -80°C | Inert (Nitrogen/Argon) | < 6 months[8] |

Troubleshooting Experimental Failures

When experiments yield unexpected results, degradation of this starting material is a common culprit.

Q: My reaction yield is low, and I see an unexpected polar impurity in my TLC/LC-MS. What could it be?

A: The most likely cause is the oxidation of the benzaldehyde group to the corresponding benzoic acid. This new, more polar carboxylic acid impurity can often be observed by LC-MS. This typically occurs when the solid has been stored for an extended period without an inert atmosphere.[6]

Q: My subsequent reaction step involves acidic conditions, and I'm not getting my expected product. Why?

A: The Boc protecting group is labile to acid.[1][3] Exposure to even mild acidic conditions during your reaction or workup will cleave the Boc group, exposing the piperazine nitrogen. This free amine can then react in unintended ways, leading to complex side products or failure to form the desired product.

Q: I've confirmed my starting material is pure, but my reaction is still sluggish. What could be the issue?

A: Ensure your reaction solvent is anhydrous. The piperazine ring's stability can be compromised by moisture, which can promote hydrolysis reactions over time.[4] While the Boc group is generally stable to neutral water, prolonged exposure in solution, especially with other reagents, can be a concern.[1]

Diagram 1: Potential Degradation Pathways

This diagram illustrates the three primary points of molecular instability.

Caption: Key degradation routes for the title compound.

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-MS

It is best practice to verify the purity of the starting material before use, especially if it has been stored for more than six months.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

-

MS Detection: Use electrospray ionization (ESI) in positive mode. Look for the parent ion [M+H]⁺ at m/z ≈ 305.4.

-

Analysis: A pure sample should show a single major peak. The presence of a peak at m/z ≈ 321.4 may indicate the oxidized carboxylic acid impurity. A peak at m/z ≈ 205.3 would suggest the loss of the Boc group.

Diagram 2: Troubleshooting Workflow

A logical flow to diagnose experimental issues.

Caption: A step-by-step diagnostic workflow.

References

- Stability and Storage of Boc-Protected Diamines: A Technical Guide. (n.d.). Benchchem.

- Stability of Piperazin-2-one-d6 in different biological matrices. (n.d.). Benchchem.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- What are the stability conditions of piperazine? (2025, August 4). Biosynce Blog.

- tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate. (n.d.). Sigma-Aldrich.

- A Comparative Guide to the Theoretical Stability of 2-(allyloxy)benzaldehyde Isomers. (n.d.). Benchchem.

- Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps.

- Alcohol Speed up Boc Protection of Primary Amines. (n.d.). WuXi Biology.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library.

- The Stability Study of a Novel Phenylpiperazine Derivative. (2019, January 29). Isaac Scientific Publishing.

- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate - Safety Data Sheet. (2026, January 24). ChemicalBook.

- Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025, October 23). Allan Chemical Corporation.

- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS. (2025, December 26). MedChemExpress.

- SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. (2009, April 15). Fisher Scientific.

- SAFETY DATA SHEET - tert-Butyl 4-(2-formylphenyl)piperazine-1-carboxylate. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET - 1-Boc-piperazine. (2012, February 13). Fisher Scientific.

- tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem.

- tert-Butyl 4-(4-formyl-3-hydroxyphenyl)piperazine-1-carboxylate. (n.d.). MilliporeSigma.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. biosynce.com [biosynce.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate | 844891-09-4 [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comparative Guide to Boc vs. Fmoc Protection for 3-Formylbenzyl Piperazine Precursors

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules for drug discovery and development, the piperazine moiety is a privileged scaffold, offering desirable physicochemical properties.[1] The strategic introduction of substituents onto the piperazine ring is crucial, and often requires the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions.[2] When utilizing a 3-formylbenzyl piperazine precursor, a common intermediate for introducing a substituted benzyl group, the choice of a nitrogen protecting group is a critical decision that can significantly impact the synthetic route.

This in-depth technical guide provides a comparative analysis of the two most common amine protecting groups, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), for the protection of 3-formylbenzyl piperazine. We will delve into the experimental protocols for protection and deprotection, evaluate the stability and reactivity of the protected precursors, and provide a rationale for selecting the optimal strategy based on the specific synthetic context.

The Principle of Orthogonal Protection: A Tale of Two Labilities

The core difference between Boc and Fmoc protection lies in their orthogonal lability.[3] The Boc group is acid-labile, typically removed with strong acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by amines such as piperidine or piperazine.[][5] This orthogonality is the cornerstone of many complex synthetic strategies, allowing for the selective deprotection of one functional group while others remain intact.[3][6]

The Boc Protection Strategy: Robust and Acid-Labile

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including basic and nucleophilic environments.[7][8]

Synthesis of N-Boc-3-formylbenzyl Piperazine

The protection of one of the piperazine nitrogens can be achieved with high selectivity by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O). To favor mono-protection, the reaction can be carried out with a salt of piperazine.[9]

Experimental Protocol: Boc Protection of 3-(piperazin-1-ylmethyl)benzaldehyde

-

Dissolution: Dissolve 3-(piperazin-1-ylmethyl)benzaldehyde (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

-

Basification: Add a base, such as triethylamine (1.1 equiv.) or sodium bicarbonate (2.0 equiv.), to the solution.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-3-formylbenzyl piperazine, which can be purified by column chromatography if necessary.

Deprotection of N-Boc-3-formylbenzyl Piperazine

The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.[7]

Experimental Protocol: Boc Deprotection

-

Dissolution: Dissolve N-Boc-3-formylbenzyl piperazine (1.0 equiv.) in anhydrous dichloromethane (DCM).

-

Acid Treatment: Add trifluoroacetic acid (TFA, 5-10 equiv., typically a 20-50% solution in DCM) to the solution at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring for the consumption of the starting material by TLC or LC-MS.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The deprotected product is typically obtained as a TFA salt and can be used directly in the next step or neutralized with a base.

Application in Reductive Amination

N-Boc-3-formylbenzyl piperazine is a stable precursor for reductive amination reactions. The Boc group is stable to the reducing agents commonly used, such as sodium triacetoxyborohydride (NaBH(OAc)₃).[10]

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of N-Boc-3-formylbenzyl piperazine (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of acetic acid.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the product by column chromatography.

The Fmoc Protection Strategy: Mildly Basic and Orthogonal

The 9-fluorenylmethyloxycarbonyl (Fmoc) group offers an alternative protection strategy with the key advantage of being cleaved under mild basic conditions, which is beneficial when acid-sensitive functional groups are present in the molecule.[][5]

Synthesis of N-Fmoc-3-formylbenzyl Piperazine

The Fmoc group can be introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).

Experimental Protocol: Fmoc Protection of 3-(piperazin-1-ylmethyl)benzaldehyde

-

Dissolution: Dissolve 3-(piperazin-1-ylmethyl)benzaldehyde (1.0 equiv.) in a mixture of dioxane and aqueous sodium bicarbonate solution.

-

Addition of Fmoc-Cl: Cool the solution to 0 °C and slowly add a solution of Fmoc-Cl (1.05 equiv.) in dioxane.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Deprotection of N-Fmoc-3-formylbenzyl Piperazine